Bicyclo[2.2.1]heptane-2-carboximidamide

Medicinal Chemistry Scaffold Design Conformational Analysis

Bicyclo[2.2.1]heptane-2-carboximidamide (HCl) is a unique, rigid bicyclic amidine building block. Its conformationally locked norbornane core is essential for drug discovery targeting PI3Kα and serine proteases, enabling high isoform selectivity (IC50 down to 7.2 nM) and reduced off-target effects compared to flexible acyclic analogs. The hydrochloride salt ensures aqueous solubility and stability for standard coupling reactions. Choose this scaffold for its proven role in advancing potent, selective therapeutic candidates.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
Cat. No. B12986792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptane-2-carboximidamide
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2C(=N)N
InChIInChI=1S/C8H14N2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H3,9,10)
InChIKeyQXPUWXJUGPMKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]heptane-2-carboximidamide: A Conformationally Rigid Norbornane Scaffold for Medicinal Chemistry and Targeted Inhibitor Synthesis


Bicyclo[2.2.1]heptane-2-carboximidamide (CAS 57097-70-8 as hydrochloride) is a bicyclic organic compound built upon the norbornane (bicyclo[2.2.1]heptane) framework, featuring a carboximidamide (amidine) functional group [1]. This compound is predominantly supplied as its hydrochloride salt (C8H15ClN2, MW 174.67) to enhance aqueous solubility and storage stability [2]. The defining characteristic of this scaffold is its rigid, bridged bicyclic architecture, which imposes strict conformational constraints absent in monocyclic or acyclic amidine building blocks [3]. This rigidity makes it a privileged intermediate in drug discovery programs targeting PI3Kα and serine proteases, where defined three-dimensional presentation of pharmacophoric elements is critical for achieving isoform selectivity and binding potency [4].

Why Generic Substitution Fails: The Critical Role of Bicyclo[2.2.1]heptane-2-carboximidamide's Conformational Rigidity in Drug Candidate Performance


Generic substitution of bicyclo[2.2.1]heptane-2-carboximidamide with flexible acyclic amidines (e.g., acetamidine or butyramidine derivatives) or less constrained monocyclic analogs (e.g., piperidine-4-carboximidamide) is not functionally equivalent in medicinal chemistry applications. The norbornane framework of this compound enforces a unique, pre-organized three-dimensional geometry that restricts rotational freedom and positions the carboximidamide moiety in a spatially defined vector [1]. This conformational pre-organization translates into tangible differences in downstream biological performance: when incorporated into PI3Kα inhibitor candidates, the rigid bicyclo[2.2.1]heptane core contributes to enhanced target engagement and isoform selectivity by reducing the entropic penalty upon binding and minimizing off-target interactions with structurally related kinases [2]. Furthermore, the inherent ring strain of the norbornane system (approximately 18-20 kcal/mol) provides a unique reactivity profile for ring-opening transformations that flexible scaffolds cannot replicate, enabling access to stereodefined cyclopentene, dihydrofuran, and pyrrolidine architectures inaccessible from linear or monocyclic precursors [3]. The following quantitative evidence substantiates why procurement decisions must distinguish this compound from superficially similar carboximidamide building blocks.

Quantitative Differentiation Evidence: Bicyclo[2.2.1]heptane-2-carboximidamide vs. Flexible Amidines and Alternative Rigid Scaffolds


Conformational Rigidity: Quantified Reduction in Rotatable Bonds vs. Acyclic Amidines

Bicyclo[2.2.1]heptane-2-carboximidamide possesses only one freely rotatable bond (the C–C bond connecting the amidine group to the norbornane core), compared to 4-6 rotatable bonds in typical acyclic carboximidamides (e.g., hexanamidine). This difference, quantified as a Δ of 3-5 rotatable bonds, directly impacts entropic binding penalties and the probability of achieving a bioactive conformation in solution [1]. The norbornane framework reduces the number of accessible conformers by approximately 90% relative to flexible alkyl amidines of comparable molecular weight [2].

Medicinal Chemistry Scaffold Design Conformational Analysis

Hydrophobicity Profile: Measured LogP Differentiates Norbornane Scaffold from Polar Heterocyclic Alternatives

The computed LogP value for bicyclo[2.2.1]heptane-2-carboximidamide (free base) is 0.82, positioning it in an optimal lipophilicity range for CNS drug discovery while remaining sufficiently polar for aqueous solubility [1]. In contrast, the analogous 7-azabicyclo[2.2.1]heptane-2-carboximidamide (containing a bridgehead nitrogen) exhibits a LogP of approximately -0.3 due to increased hydrogen-bonding capacity, while the aromatic isostere bicyclo[2.2.1]heptane-2-carboximidamide with an aryl substituent shows LogP > 2.5 [2]. The LogD values at pH 5.5 (-1.60) and pH 7.4 (-1.60) confirm consistent ionization behavior across physiological pH ranges, advantageous for predictable pharmacokinetic modeling [1].

Drug Design Lipophilicity ADME Optimization

Commercial Availability and Purity Specifications: Benchmarking Against Alternative Suppliers

Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride is commercially available with a standard purity of 95% (HPLC), as verified by multiple reputable suppliers including Sigma-Aldrich (Enamine catalog) and Bidepharm [1]. In contrast, the closely related N'-hydroxybicyclo[2.2.1]heptane-2-carboximidamide (CAS 1024807-43-9) is available at 95% purity but exhibits different reactivity due to the hydroxyl substitution on the amidine nitrogen, limiting its utility as a direct amidine precursor . The norbornane-2-carboxamide analog (CAS 76649-94-0) is more widely available but lacks the amidine functionality essential for guanidinium-mimetic interactions in enzyme active sites [2].

Chemical Procurement Quality Control Supply Chain

Patent-Linked Application: Validated Utility as a Precursor to Potent PI3Kα Inhibitors

Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride is explicitly cited in the patent literature as a key synthetic intermediate for preparing PI3Kα-selective inhibitors [1]. While the final inhibitors themselves achieve IC50 values as low as 14 nM against PI3Kα in biochemical assays, the bicyclo[2.2.1]heptane core is credited with contributing to the isoform selectivity profile that differentiates these candidates from pan-PI3K inhibitors such as wortmannin (IC50 ≈ 1-5 nM across all isoforms) or LY294002 (IC50 ≈ 1.4 μM for PI3Kα) [2]. The rigid norbornane scaffold restricts the conformational sampling of the appended pharmacophores, reducing off-target interactions with PI3Kβ, γ, and δ isoforms that are characteristic of more flexible inhibitor scaffolds [3].

Oncology Kinase Inhibition Targeted Therapy

Serine Protease Inhibitor Precursor: Divergent Reactivity from Acyclic Amidine Building Blocks

Norbornane-2-carboxamidine hydrochloride (synonymous with bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride) is identified as a precursor for synthesizing serine protease inhibitors targeting enzymes such as thrombin, factor Xa, and factor VIIa [1]. Unlike acyclic amidine building blocks (e.g., benzamidine, p-aminobenzamidine) which typically yield inhibitors with limited subtype selectivity, the bicyclic norbornane scaffold provides a rigid template that can be elaborated to achieve selective inhibition of specific serine proteases. For example, downstream inhibitors derived from this scaffold have demonstrated IC50 values in the low nanomolar range (7.2 nM) against recombinant HGFA serine protease domain, whereas benzamidine-derived inhibitors of comparable molecular weight typically show IC50 values in the micromolar range (>1 μM) [2].

Enzyme Inhibition Coagulation Cascade Anti-inflammatory

Optimal Application Scenarios for Bicyclo[2.2.1]heptane-2-carboximidamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Conformationally Constrained Amidines

In fragment-based screening campaigns targeting enzymes with deep, sterically demanding active sites (e.g., PI3Kα, serine proteases), bicyclo[2.2.1]heptane-2-carboximidamide serves as an ideal fragment due to its low molecular weight (138.12 Da free base) and single rotatable bond, which minimizes entropic penalties upon binding [1]. Its LogP of 0.82 ensures adequate solubility for biophysical screening (NMR, SPR) while maintaining sufficient lipophilicity for modest membrane permeability in cellular assays [2]. The amidine functionality enables detection via 15N NMR or direct binding measurements using tryptophan fluorescence quenching in serine protease active sites.

Synthesis of Isoform-Selective PI3Kα Inhibitors for PIK3CA-Mutant Oncology Programs

Researchers developing targeted therapies for PIK3CA-mutant solid tumors (breast, colorectal, endometrial cancers) should prioritize this building block due to its documented role in generating PI3Kα-selective inhibitors with IC50 values as low as 14 nM [3]. The rigid norbornane core restricts the orientation of appended heterocycles, preventing the promiscuous binding to PI3Kβ/γ/δ isoforms that underlies the dose-limiting hyperglycemia and rash associated with pan-PI3K inhibitors [1]. Procurement of the hydrochloride salt (95% purity) ensures compatibility with standard amide coupling and Buchwald-Hartwig amination protocols used to elaborate the scaffold [2].

Development of Next-Generation Serine Protease Inhibitors with Enhanced Subtype Selectivity

For programs targeting coagulation factors (thrombin, factor Xa, factor VIIa) or inflammatory serine proteases (HGFA, matriptase), bicyclo[2.2.1]heptane-2-carboximidamide provides a privileged starting point that has been validated to yield inhibitors with IC50 values as low as 7.2 nM [4]. The pre-organized amidine geometry mimics the guanidinium group of arginine residues that occupy the S1 specificity pocket of these enzymes, while the norbornane core can be functionalized to achieve selectivity over closely related proteases—a feat that acyclic amidine fragments fail to accomplish [1].

Asymmetric Synthesis and Chiral Pool Derivatization for Stereodefined Heterocycles

The inherent chirality of substituted norbornane derivatives enables access to enantiomerically pure intermediates for natural product synthesis and chiral catalyst development. The ring strain of the bicyclo[2.2.1]heptane system (approx. 18-20 kcal/mol) facilitates ring-opening metathesis polymerization (ROMP) and other strain-release transformations that generate stereodefined cyclopentene, dihydrofuran, and pyrrolidine scaffolds [2]. These intermediates are valuable for constructing complex molecular architectures that are inaccessible from flexible acyclic amidine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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